17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

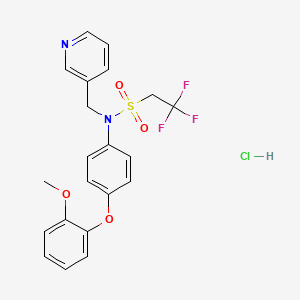

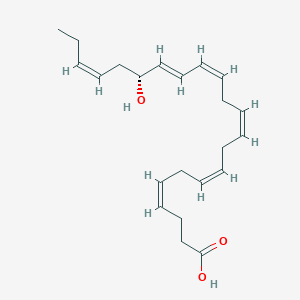

17®-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, also known as 17®-HDoHE, is a polyunsaturated fatty acid . It is a product in the category of Fatty Acids (FA) with a Hydroxy (OH) group . It has a role as a human xenobiotic metabolite and a mouse metabolite .

Synthesis Analysis

17®-HDoHE is a product of the metabolism of docosahexaenoic acid (DHA). It is formed from DHA by 15-lipoxygenase (15-LO) and is a precursor to 17(S)-resolvins . A study has shown that the metabolic stability of 17®-HDoHE is comparable to a known resolvin, 17S-HDHA .Molecular Structure Analysis

The molecular formula of 17®-HDoHE is C22H32O3 . The InChI representation of its structure isInChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 . Chemical Reactions Analysis

17®-HDoHE is a product of the metabolism of DHA by 15-LO . It is not a strong inhibitor of cytochrome-P450 enzymes .Physical And Chemical Properties Analysis

The molecular weight of 17®-HDoHE is 344.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity .科学的研究の応用

Inflammation Resolution

17®-HDoHE is a precursor to specialized pro-resolving mediators (SPMs) like resolvins . These SPMs play a crucial role in the resolution phase of inflammation, actively turning off the inflammatory response and promoting healing. For instance, 17®-HDoHE has been shown to inhibit TNFα-induced IL-1β expression in human glioma cells, indicating its potential in treating chronic inflammatory diseases .

作用機序

特性

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-NGHKTGSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid | |

Q & A

Q1: How does 17R-HDHA exert its anti-inflammatory and pro-resolving effects?

A: While the precise mechanisms are still under investigation, 17R-HDHA is known to be converted into resolvins, primarily aspirin-triggered resolvin D1 (AT-RvD1), which actively promote the resolution of inflammation. [, ] AT-RvD1 has been shown to interact with the lipoxin A4 receptor (ALX), a G protein-coupled receptor, to exert its anti-inflammatory effects. [] This interaction leads to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the promotion of macrophage phagocytosis of apoptotic cells, ultimately contributing to the resolution of inflammation. [, ]

Q2: What evidence supports the therapeutic potential of 17R-HDHA in inflammatory diseases?

A: Preclinical studies have demonstrated the efficacy of 17R-HDHA in various animal models of inflammatory diseases. For instance, systemic administration of 17R-HDHA significantly reduced disease activity, colonic damage, and pro-inflammatory cytokine levels in models of colitis. [] Additionally, 17R-HDHA exhibited analgesic effects in models of osteoarthritis and arthritis, reducing pain behavior and joint stiffness. [, ] These findings suggest that 17R-HDHA and its derivatives hold promise as potential therapeutics for inflammatory conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)